molecular formula C14H16N2O2 B3045847 8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 115005-77-1

8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No. B3045847
CAS RN: 115005-77-1
M. Wt: 244.29 g/mol
InChI Key: XZICMHSYLIZUJO-UHFFFAOYSA-N
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Description

8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione is a chemical compound with the molecular formula C14H16N2O2 . It is a member of the hydantoins class of compounds, which have various applications across chemical and pharmaceutical industries .


Synthesis Analysis

A simple, fast, and cost-effective three-step synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione has been developed . The reactions proceed readily, with high yields and no further purification .


Molecular Structure Analysis

The this compound molecule contains a total of 36 bonds. There are 20 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 urea (-thio) derivative, and 1 imide .


Chemical Reactions Analysis

The synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione involves a series of reactions that proceed readily with high yields . The overall yield of the synthesis is 60% .


Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 176 °C . Its molecular weight is 216.32 g/mol . The compound has 2 hydrogen bond donors, 2 hydrogen bond acceptors, and 1 rotatable bond .

Scientific Research Applications

Anticonvulsant Activity

The hydantoin ring system, to which 8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione belongs, has been associated with anticonvulsant properties. Notably, phenytoin (a well-known hydantoin) has been used successfully in treating epilepsy symptoms for over seven decades. Researchers continue to investigate novel hydantoin derivatives for improved anticonvulsant efficacy .

Antidiabetic Potential

Certain hydantoin derivatives exhibit antidiabetic effects. Although the hydantoin ring itself lacks biological activity, modifications at specific positions can enhance therapeutic properties. Researchers have explored 5,5-substituted hydantoins for their potential in managing diabetes .

Anticancer Applications

Hydantoins have demonstrated anticancer activity. While this compound’s specific role remains to be fully elucidated, it belongs to a class of compounds with promising pharmacological profiles. Further studies are needed to explore its potential as an anticancer agent .

Antiarrhythmic Effects

Certain hydantoin derivatives, including phenytoin, exhibit antiarrhythmic properties. These compounds modulate ion channels and stabilize cell membranes, making them relevant in managing cardiac arrhythmias .

Anti-Inflammatory Activity

BIRT377, another hydantoin compound, acts as an antagonist of lymphocyte function-associated antigen-1 (LFA-1), showing potent anti-inflammatory effects. While not directly related to this compound, this highlights the broader potential of hydantoin-based molecules in inflammation management .

RIPK1 Inhibition

In a different context, virtual screening identified 8-phenyl-3-benzoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (a derivative of our compound) as a potential RIPK1 inhibitor. Further optimization led to effective RIPK1 inhibitors, such as compound 41, with significant inhibition activity (IC50 = 92 nM) .

properties

IUPAC Name

8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c17-12-14(16-13(18)15-12)8-6-11(7-9-14)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZICMHSYLIZUJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C3=CC=CC=C3)C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10150929
Record name 1,3-Diazaspiro(4.5)decane-2,4-dione, 8-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10150929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

115005-77-1
Record name 1,3-Diazaspiro(4.5)decane-2,4-dione, 8-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115005771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Diazaspiro(4.5)decane-2,4-dione, 8-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10150929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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